molecular formula C14H20N4O5S2 B3027216 SDAD (NHS-SS-Diazirine) CAS No. 1253202-38-8

SDAD (NHS-SS-Diazirine)

Cat. No.: B3027216
CAS No.: 1253202-38-8
M. Wt: 388.5 g/mol
InChI Key: NLPWBELUEANJAT-UHFFFAOYSA-N
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Description

SDAD (NHS-SS-Diazirine), also known as SDAD (NHS-SS-Diazirine), is a useful research compound. Its molecular formula is C14H20N4O5S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound SDAD (NHS-SS-Diazirine) is 388.08751210 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality SDAD (NHS-SS-Diazirine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SDAD (NHS-SS-Diazirine) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SDAD (NHS-SS-Diazirine) is a heterobifunctional crosslinker that primarily targets amine-containing molecules . These molecules are prevalent in biological systems, particularly in proteins where amino acids provide amine groups.

Mode of Action

The compound interacts with its targets through two distinct chemistries: NHS-ester and diazirine-based photoreaction . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine (azipentanoate) group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .

Biochemical Pathways

SDAD (NHS-SS-Diazirine) is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . By allowing specific labeling of one protein using the amine-reactive NHS ester followed by UV-activated crosslinking via the diazirine moiety to any amino acid side chain or peptide backbone of a second protein, it extends the efficiency and range of interactions that can be explored .

Pharmacokinetics

It’s worth noting that the compound is membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .

Result of Action

The result of SDAD (NHS-SS-Diazirine)'s action is the formation of covalent bonds between amine-containing molecules and nearly any other functional group . This allows for the exploration of a wide range of protein interactions, contributing to our understanding of protein structure and function .

Action Environment

The action of SDAD (NHS-SS-Diazirine) is controllable and easy to use . The crosslinkers are photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . The diazirine photoreactive group has better photostability in normal light than phenyl azide groups of traditional photoreactive crosslinkers, yet the diazirine group is more efficiently activated by long-wave UV light .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWBELUEANJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253202-38-8
Record name SDAD
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.